molecular formula C17H26N2O4S B7718453 N-(tert-butyl)-4-(3-morpholino-3-oxopropyl)benzenesulfonamide

N-(tert-butyl)-4-(3-morpholino-3-oxopropyl)benzenesulfonamide

Cat. No. B7718453
M. Wt: 354.5 g/mol
InChI Key: QAKKMIHUWBVYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-(3-morpholino-3-oxopropyl)benzenesulfonamide, commonly referred to as BMS-986142, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and lupus. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials to determine its efficacy and safety in humans.

Mechanism of Action

BMS-986142 works by inhibiting the activity of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 plays a key role in the signaling pathways that regulate the immune response, and its inhibition can reduce the activity of immune cells and decrease inflammation.
Biochemical and Physiological Effects
In addition to its effects on the immune system, BMS-986142 has also been shown to have other biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce the production of certain cytokines, which are proteins that play a role in inflammation. It has also been shown to reduce the proliferation of certain types of immune cells.

Advantages and Limitations for Lab Experiments

BMS-986142 has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It also has a high degree of specificity for TYK2, which reduces the likelihood of off-target effects.
One limitation of BMS-986142 is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood. Additionally, as with any small molecule inhibitor, there is the potential for drug resistance to develop over time.

Future Directions

There are several potential future directions for research on BMS-986142. One area of interest is in studying its efficacy and safety in humans, as it is currently undergoing clinical trials. Additionally, researchers may investigate the potential of combining BMS-986142 with other drugs to enhance its effectiveness or reduce the likelihood of drug resistance. Finally, researchers may investigate the potential of BMS-986142 as a treatment for other autoimmune diseases beyond rheumatoid arthritis and lupus.

Synthesis Methods

BMS-986142 is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis begins with the reaction of tert-butylamine with 4-chlorobenzenesulfonyl chloride to form N-(tert-butyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with morpholine and acetic anhydride to form N-(tert-butyl)-4-(3-morpholino-3-oxopropyl)benzenesulfonamide.

Scientific Research Applications

BMS-986142 has been the subject of several scientific studies that have investigated its potential as a treatment for autoimmune diseases. In preclinical studies, the compound has been shown to effectively inhibit the activity of a specific protein called TYK2, which is involved in the immune response. This inhibition has been shown to reduce inflammation and improve symptoms of autoimmune diseases in animal models.

properties

IUPAC Name

N-tert-butyl-4-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-17(2,3)18-24(21,22)15-7-4-14(5-8-15)6-9-16(20)19-10-12-23-13-11-19/h4-5,7-8,18H,6,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKKMIHUWBVYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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